1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazole class, characterized by a fused thiophene-imidazole core with a 5,5-dioxide moiety. The 4-nitrophenyl and p-tolyl substituents impart distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, enhancing electrophilicity, while the p-tolyl group (methyl-substituted phenyl) contributes moderate electron-donating effects and lipophilicity .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-2-4-13(5-3-12)19-16-10-27(24,25)11-17(16)20(18(19)26)14-6-8-15(9-7-14)21(22)23/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSAESYGWOVYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, identified by the CAS number 946203-07-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₈H₁₇N₃O₄S₂
- Molecular Weight : 403.5 g/mol
- Structure : The compound features a thienoimidazole core with nitrophenyl and tolane substituents, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions with various reagents under controlled conditions. The synthetic routes often yield the compound in good purity and yield, making it suitable for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione exhibit significant antimicrobial properties. For example:
- Antibacterial : In vitro testing has shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
Antiviral Properties
The compound has been evaluated for antiviral activity:
- Anti-HIV Activity : Preliminary data suggest that related thienoimidazole derivatives can inhibit HIV replication with an EC50 value of approximately 3.98 µM and a high therapeutic index, indicating low cytotoxicity relative to antiviral efficacy .
Anticancer Potential
The thienoimidazole scaffold is known for its anticancer properties:
- Cell Line Studies : Compounds structurally related to this thione have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial effects of thienoimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant growth inhibition at concentrations as low as 32 µg/mL.
- Antiviral Screening : In a screening assay against HIV, derivatives of this compound were tested for their ability to inhibit viral replication in MT-4 cells. The most active compounds showed EC50 values around 3.5 µM with minimal cytotoxicity.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural, electronic, and functional differences.
Substituent Effects on Electronic and Physical Properties
*Inferred from analogous structures in .
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound increases polarity and electrophilicity compared to fluorine or bromine substituents .
- Steric Effects : The o-tolyl group in introduces steric hindrance, which may reduce binding efficiency in biological systems compared to the target’s p-tolyl substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
